Coronalolic acid

Übersicht

Beschreibung

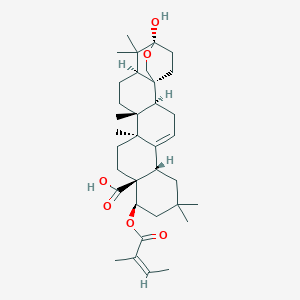

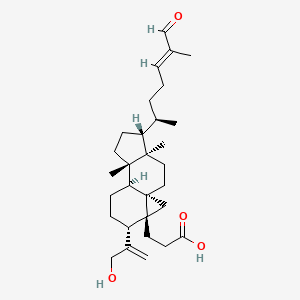

Coronalolic acid is a natural triterpenoid found in the herbs of Gardenia sootepensis hutchins . It has a molecular formula of C30H46O4 and a molecular weight of 470.7 .

Molecular Structure Analysis

The molecular structure of Coronalolic acid can be determined using techniques such as X-ray crystallography, NMR, and cryo-EM . These techniques provide information about the structure and dynamics of the molecule .

Physical And Chemical Properties Analysis

The control of physicochemical properties is directly related to the notion of “compound quality” . Some of the more common physicochemical properties include molecular weight, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms count of hydrogen bond acceptors, HBD or sum of OH + NH atoms count of hydrogen bond donors .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Coronalolic acid has shown significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit LPS-induced nitric oxide production in RAW264.7 macrophages, which is a common model for studying inflammation . This makes it a potential candidate for developing anti-inflammatory drugs.

Antioxidant Properties

Research indicates that Coronalolic acid possesses strong antioxidant capabilities. It can neutralize free radicals, thereby protecting cells from oxidative stress and damage . This property is crucial for preventing various diseases, including cancer and cardiovascular diseases.

Thrombolytic Activity

Coronalolic acid has been evaluated for its thrombolytic properties, which involve the breakdown of blood clots . This activity is particularly important in the treatment of conditions like stroke and myocardial infarction, where blood clots obstruct blood flow.

Anticancer Potential

Preliminary studies suggest that Coronalolic acid may have anticancer properties. It has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines, making it a promising compound for further research in cancer therapy .

Antimicrobial Activity

Coronalolic acid has demonstrated antimicrobial effects against a range of pathogens. This includes antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . Such broad-spectrum antimicrobial activity could be valuable in developing new antibiotics or antifungal agents.

Neuroprotective Effects

Emerging research suggests that Coronalolic acid may offer neuroprotective benefits. It has been shown to protect neuronal cells from oxidative stress and inflammation, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes it a potential candidate for developing treatments for these conditions.

Hepatoprotective Activity

Coronalolic acid has been studied for its hepatoprotective effects, which involve protecting the liver from damage. It has shown potential in reducing liver inflammation and oxidative stress, thereby preventing liver diseases such as hepatitis and cirrhosis .

Anti-Diabetic Properties

Research has indicated that Coronalolic acid may have anti-diabetic effects. It has been observed to improve insulin sensitivity and reduce blood glucose levels in diabetic models . This suggests its potential use in managing diabetes and its complications.

These applications highlight the diverse potential of Coronalolic acid in various fields of medical and scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Europe PMC Academia.edu BOC Sciences SpringerLink Europe PMC Academia.edu BOC Sciences

Safety and Hazards

Wirkmechanismus

Target of Action

Coronalolic acid, a triterpenoid compound extracted from the apical bud of Gardenia sootepenesis Hutch, primarily targets the NF-κB pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

Coronalolic acid inhibits TNF-α-induced NF-κB activity . TNF-α is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. By inhibiting the NF-κB activity induced by TNF-α, coronalolic acid can effectively reduce inflammation .

Biochemical Pathways

These could include various cytokine signaling pathways, apoptosis pathways, and pathways involved in immune response regulation .

Result of Action

The primary result of coronalolic acid’s action is the reduction of inflammation. By inhibiting TNF-α-induced NF-κB activity, coronalolic acid prevents the release of pro-inflammatory cytokines, thereby reducing inflammation . This could potentially have beneficial effects in the treatment of various inflammatory diseases.

Eigenschaften

IUPAC Name |

3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-20(17-31)7-6-8-21(2)23-11-13-28(5)25-10-9-24(22(3)18-32)29(14-12-26(33)34)19-30(25,29)16-15-27(23,28)4/h7,17,21,23-25,32H,3,6,8-16,18-19H2,1-2,4-5H3,(H,33,34)/b20-7+/t21-,23-,24+,25+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFXIXOKOAYADV-ICQJXUMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coronalolic acid | |

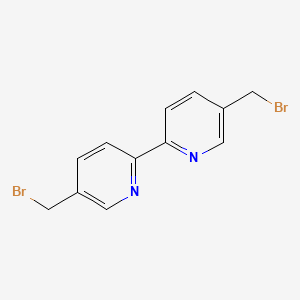

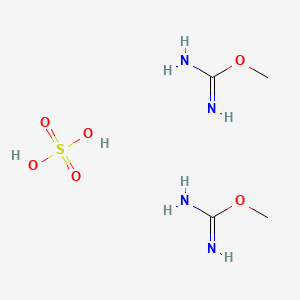

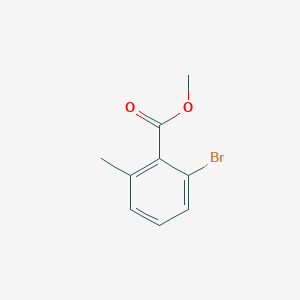

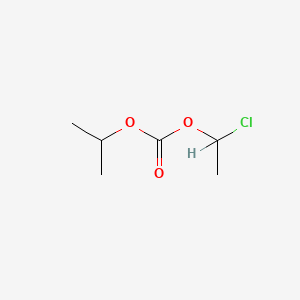

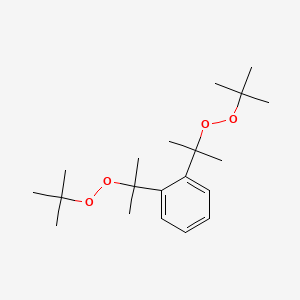

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.